
PD 168368
Übersicht
Beschreibung
PD 168368 ist eine synthetische organische Verbindung, die für ihre Rolle als potenter, kompetitiver und selektiver Antagonist von Neuromedin-B-Rezeptoren bekannt ist. Neuromedin B ist ein Säugetierpeptid, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Kontraktion der glatten Muskulatur und die Regulation des Zellwachstums .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und umfasst häufig automatisierte Systeme für eine präzise Kontrolle der Reaktionsbedingungen. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Target Receptors
PD 168368 selectively targets the neuromedin B receptor with a binding affinity (Ki) ranging from 15 to 45 nM. It also interacts with the gastrin-releasing peptide receptor, albeit with significantly lower potency (IC50 = 3500 nM) . The compound operates by competitively binding to these receptors, inhibiting their activation and subsequent signaling pathways.
Biochemical Pathways Affected
Research has shown that this compound can inhibit critical signaling pathways involved in cancer progression, such as:
- mTOR/p70S6K/4EBP1 Pathway : This pathway is crucial for cell growth and proliferation.
- AKT/GSK-3β Pathway : Inhibition here can affect survival signals in cancer cells .
Applications in Scientific Research
This compound has been utilized across various domains of scientific research:
Cancer Research
- Inhibition of Cancer Cell Migration and Invasion : Studies have demonstrated that this compound effectively suppresses the migration and invasion of breast cancer cell lines, such as MDA-MB-231 and MCF-7. For instance, in migration assays, treatment with this compound resulted in a significant decrease in the number of cells migrating into scratch wounds compared to controls .
- Cell Viability : Importantly, concentrations of this compound used in these studies did not exhibit cytotoxic effects on the tested cancer cell lines, suggesting its potential as a therapeutic agent without compromising cell viability .
Neurobiology
- Role in Neuromedin B Signaling : this compound is instrumental in delineating the biological functions of neuromedin B. By selectively blocking NMB signaling, researchers can better understand its physiological roles across different tissues .
Pharmacology
- Comparative Studies : The pharmacological properties of this compound have been compared with other receptor antagonists. It has been shown to have a higher selectivity for NMB receptors over other bombesin receptor subtypes, making it an ideal candidate for further drug development .
Case Studies
-
Breast Cancer Cell Migration Inhibition :
- Study Design : MDA-MB-231 cells were treated with varying concentrations of this compound.
- Results : A dose-dependent reduction in migration was observed, with significant inhibition at concentrations as low as 5 µM.
- : The findings support the potential use of this compound as an anti-metastatic agent in breast cancer therapy .
- Vascular Calcification Modulation :
Wirkmechanismus
Target of Action
PD 168368 is a potent, competitive, and selective antagonist of the neuromedin B receptor (NMB-R) with a Ki of 15–45 nM . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR) with an IC50 of 3500 nM . Additionally, this compound is a mixed agonist for FPR1, FPR2, and FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively .
Mode of Action
This compound interacts with its targets by competitively binding to the neuromedin B receptor (NMB-R), thereby inhibiting the receptor’s function . It also acts as an antagonist for the gastrin-releasing peptide receptor (GRPR), reducing its activity . As an agonist for FPR1, FPR2, and FPR3, this compound stimulates these receptors, enhancing their activity .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound can suppress the growth and proliferation of cancer cells .
Result of Action
This compound has been shown to suppress the migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . In addition, this compound potently inhibits in vivo metastasis of breast cancer .
Biochemische Analyse
Biochemical Properties
PD 168368 interacts with neuromedin B receptors (NMBR; IC50=96 nM) and gastrin-releasing peptide receptor (GRPR; IC50=3500 nM) in a competitive manner . It also acts as a mixed agonist for FPR1/FPR2/FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has been shown to suppress migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . It also influences cell function by suppressing the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with NMB receptors and gastrin-releasing peptide receptors . It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors . It also inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 1.2 mg/kg, it has been shown to inhibit metastasis of breast cancer in mice
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD 168368 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PD 168368 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogene, Alkylierungsmittel und andere Reagenzien.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Vergleich Mit ähnlichen Verbindungen
PD 168368 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist des Neuromedin-B-Rezeptors. Ähnliche Verbindungen umfassen:
Bombesin-Rezeptor-Antagonisten: Diese Verbindungen zielen ebenfalls auf Neuromedin-B-Rezeptoren ab, können aber unterschiedliche Selektivitätsprofile aufweisen.
Gastrin-Releasing-Peptid-Rezeptor-Antagonisten: Diese Verbindungen zielen auf verwandte Rezeptoren ab, jedoch mit unterschiedlichem Grad an Selektivität und Potenz.
This compound zeichnet sich durch seine hohe Affinität für Neuromedin-B-Rezeptoren und seine Fähigkeit aus, die Migration und Invasion von Krebszellen zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .
Biologische Aktivität
PD 168368 is a non-peptide antagonist primarily targeting the neuromedin B (NMB) receptor, which plays significant roles in various physiological processes, including cancer cell migration and invasion. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications in cancer research.
Pharmacological Properties
Affinity and Selectivity:
this compound exhibits high affinity for the NMB receptor across different species, with Ki values ranging from 15 to 45 nM. It demonstrates significantly lower affinities for other bombesin receptor subtypes, specifically about 30- to 60-fold lower for gastrin-releasing peptide receptors and approximately 300-fold lower for bombesin receptor subtypes 3 and 4 . This selectivity makes this compound a valuable tool for studying NMB receptor functions.
Mechanism of Action:
In binding studies, this compound inhibits NMB-induced responses without stimulating increases in intracellular calcium or inositol phosphates. Its competitive antagonism suggests that it blocks NMB signaling effectively . The compound is poorly soluble in aqueous solutions but shows enhanced binding affinity when solubilized with hydroxypropyl-β-cyclodextrin .
Case Studies
1. Inhibition of Cancer Cell Migration and Invasion:
A study investigating the effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound significantly reduced both migration and invasion capabilities. The compound was administered at concentrations of 5 μM via intraperitoneal injection in murine models. Results indicated a marked decrease in the migratory ability of MDA-MB-231 cells in Boyden chamber assays and wound healing assays, suggesting that this compound effectively inhibits NMB-induced cellular motility .
2. Histological Analysis:
After treatment with this compound, histological examinations revealed alterations in metastatic lung tissues from mice injected with breast cancer cells. The analysis utilized H&E staining to evaluate morphological changes, confirming that this compound treatment led to decreased aggressiveness in cancer cell behavior .
Table: Affinity of this compound for Various Receptors
Receptor Type | Species | Ki (nM) |
---|---|---|
Neuromedin B Receptor (NMB-R) | Human | 15 - 45 |
Gastrin-Releasing Peptide Receptor | Human | ~450 |
Bombesin Receptor Subtype 3 | Human | ~3000 |
Bombesin Receptor Subtype 4 | Human | ~4500 |
Data compiled from various studies demonstrating the selectivity of this compound for different bombesin receptors.
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.